molecular formula C8H5ClF4 B12455345 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene

2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene

Katalognummer: B12455345
Molekulargewicht: 212.57 g/mol
InChI-Schlüssel: VBYCTYJZLFHCLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H5ClF4. It is a colorless to pale yellow liquid with a distinct odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One method to synthesize 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves the reaction of 2-chloro-4-fluorotoluene with trichloromethane in the presence of aluminum chloride. This reaction yields the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring the compound meets industrial standards for use as an intermediate in various chemical processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield different substituted benzene derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biochemical pathways and interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized as a solvent and catalyst in various chemical processes

Wirkmechanismus

The mechanism of action of 2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to participate in various chemical reactions, influencing biochemical pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene is unique due to its specific arrangement of chlorine, fluorine, and trifluoroethyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial processes .

Eigenschaften

Molekularformel

C8H5ClF4

Molekulargewicht

212.57 g/mol

IUPAC-Name

2-chloro-4-fluoro-1-(2,2,2-trifluoroethyl)benzene

InChI

InChI=1S/C8H5ClF4/c9-7-3-6(10)2-1-5(7)4-8(11,12)13/h1-3H,4H2

InChI-Schlüssel

VBYCTYJZLFHCLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)Cl)CC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.